Morpholine-4-carbodithioic acid

Description

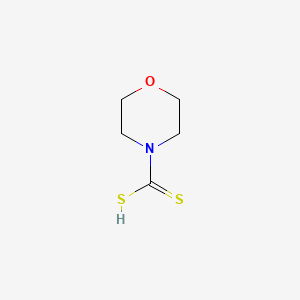

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-carbodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMQMTQTYONMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

873-58-5 (hydrochloride salt) | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189345 | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3581-30-4 | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Morpholin-4-ium Morpholine-4-carbodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of morpholin-4-ium morpholine-4-carbodithioate, a compound of interest in the field of chemical synthesis and materials science. This document outlines the precise crystallographic parameters, details the experimental protocols for its synthesis and characterization, and presents a visual representation of the synthetic workflow.

Core Crystallographic Data

The crystal structure of morpholin-4-ium morpholine-4-carbodithioate has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic data and refinement details are summarized in the tables below, providing a quantitative overview of the compound's solid-state architecture.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |

| Formula Weight | 250.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 290 K |

| Radiation, Wavelength | Mo Kα, 0.71073 Å |

| Unit Cell Dimensions | a = 7.938 (5) Å |

| b = 18.3232 (15) Å | |

| c = 8.8260 (5) Å | |

| β = 110.021 (5)° | |

| Cell Volume | 1206.2 (8) ų |

| Z (Formula units/cell) | 4 |

| Calculated Density | 1.379 Mg/m³ |

| Absorption Coefficient (μ) | 0.43 mm⁻¹ |

| Crystal Size | 0.3 × 0.15 × 0.15 mm |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Enraf–Nonius TurboCAD-4 |

| Data Collection Method | ω/2θ scans |

| Reflections Collected | 3705 |

| Independent Reflections | 3487 |

| Reflections with I > 2σ(I) | 2021 |

| R_int | 0.041 |

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.145 |

| Goodness-of-fit (S) | 1.00 |

| Parameters | 190 |

| H-atom Treatment | All H-atom parameters refined |

Molecular and Crystal Structure Insights

The asymmetric unit of the title compound consists of a morpholinium cation and a morpholine-4-carbodithioate anion.[1][3] In the crystal, two formula units are linked by N—H⋯S hydrogen bonds, forming an inversion dimer.[1][3] Both the cation and anion rings adopt a chair conformation.[1]

Experimental Protocols

This section details the methodologies employed for the synthesis and crystallographic analysis of morpholin-4-ium morpholine-4-carbodithioate.

Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate

The synthesis of the title compound is achieved through the reaction of morpholine with carbon disulfide.[1]

Materials:

-

Morpholine (0.2 mol)

-

Carbon disulfide (CS₂) (0.1 mol)

-

Ethanol-water (1:1 v/v) solution (30 ml)

Procedure:

-

A solution of 0.2 mol of morpholine in 30 ml of an ethanol-water (1:1 v/v) mixture is prepared and cooled in an ice bath.

-

To this cold solution, 0.1 mol of carbon disulfide is added slowly.

-

The resulting solid precipitate is collected.

-

The crude product is recrystallized from an ethanol-water (1:1 v/v) solution.

-

The purified solid is dried in a vacuum oven at 323 K for 8 hours to yield colorless single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using an Enraf–Nonius TurboCAD-4 diffractometer.[1]

Data Collection:

-

A suitable single crystal was mounted for data collection.

-

Data were collected at a temperature of 290 K using Mo Kα radiation.[1]

-

An absorption correction was applied using ψ scans.[1]

-

A total of 3705 reflections were measured.[1]

Structure Solution and Refinement:

-

The structure was solved using direct methods with the SIR92 program.[1]

-

Refinement was carried out using SHELXL97.[1]

-

All hydrogen atom positions were located in a difference Fourier map and refined freely.[2]

-

Molecular graphics were generated using ORTEP-3 for Windows and Mercury.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of morpholin-4-ium morpholine-4-carbodithioate.

Caption: Synthetic workflow for morpholin-4-ium morpholine-4-carbodithioate.

References

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carbodithioic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Morpholine-4-carbodithioic acid esters. This class of compounds, featuring the morpholine heterocycle linked to a dithiocarbamate ester group, is of growing interest in medicinal chemistry due to the versatile biological activities associated with the morpholine moiety.[1] This document summarizes available quantitative data, outlines general experimental protocols for their synthesis, and presents visualizations of their chemical synthesis and structural features.

Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Octanol/Water) | Water Solubility (log(mol/L)) | Reference |

| This compound methylsulfanyl ester | C₆H₁₁NOS₃ | 209.357 | n/a | n/a | n/a | n/a | [2] |

| This compound, 3,3'-dithiodipropyl ester | C₁₆H₂₈N₂O₂S₆ | 472.80 | n/a | n/a | 3.849 (Calculated) | -4.84 (Calculated) | [3] |

| 3-Amino-3-oxopropyl morpholine-4-carbodithioate | C₈H₁₄N₂O₂S₂ | 234.3 | n/a | n/a | -0.3 (Calculated) | n/a | [4] |

| Morpholin-4-ium morpholine-4-carbodithioate | C₄H₁₀NO⁺·C₅H₈NOS₂⁻ | 252.4 | Sublimes and decomposes | n/a | n/a | n/a | [5] |

n/a: Data not available in the cited sources.

Experimental Protocols

The synthesis of this compound esters generally follows a two-step procedure involving the formation of the dithiocarbamate salt followed by alkylation.

1. Synthesis of Morpholin-4-ium morpholine-4-carbodithioate (Dithiocarbamate Salt)

This procedure is based on the general reactivity of secondary amines with carbon disulfide.[6]

-

Materials: Morpholine, Carbon Disulfide, Diethyl Ether.

-

Procedure:

-

A solution of morpholine in diethyl ether is prepared in a flask and cooled in an ice bath.

-

An equimolar amount of carbon disulfide is added dropwise to the cooled solution with constant stirring.

-

The reaction mixture is stirred for a specified period, during which a precipitate of morpholin-4-ium morpholine-4-carbodithioate is formed.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

2. Synthesis of this compound Esters (Alkylation)

This is a general procedure for the S-alkylation of the dithiocarbamate salt.

-

Materials: Morpholin-4-ium morpholine-4-carbodithioate, Alkylating agent (e.g., alkyl halide), Solvent (e.g., acetone, ethanol, or DMF).

-

Procedure:

-

The morpholin-4-ium morpholine-4-carbodithioate is dissolved or suspended in a suitable solvent.

-

An equimolar or slight excess of the desired alkylating agent (e.g., methyl iodide, ethyl bromide, or a more complex halo-compound) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period determined by the reactivity of the alkylating agent. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and any precipitated salt (e.g., morpholinium halide) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude ester.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure this compound ester.

-

Visualizations

The following diagrams illustrate the general synthesis workflow and the key structural components of the target compounds.

Caption: General workflow for the synthesis of this compound esters.

Caption: Key structural components of this compound esters.

Biological and Pharmacological Context

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to be a component of various bioactive molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The inclusion of the dithiocarbamate moiety introduces a functional group that is also known for its diverse biological effects. While specific signaling pathways for this compound esters are not extensively detailed in the available literature, related dithiocarbamic acid esters have been investigated as anticancer agents.[8] The physicochemical properties, such as lipophilicity (logP) and solubility, are critical determinants of the pharmacokinetic profile of these compounds, influencing their absorption, distribution, metabolism, and excretion (ADME). The data presented in this guide can, therefore, be valuable for the rational design of new drug candidates based on this scaffold.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Morpholinecarbodithioic acid, 3,3'-dithiodipropyl ester (CAS 64226-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Amino-3-oxopropyl morpholine-4-carbodithioate | C8H14N2O2S2 | CID 219439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of morpholine and its derivatives. The morpholine moiety is a crucial scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for the unambiguous identification and characterization of novel compounds.

Fundamentals of NMR Spectroscopy for Morpholine Derivatives

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows chemists to differentiate between atoms in different parts of a molecule.

Another key parameter is the spin-spin coupling constant (J), which describes the interaction between neighboring magnetic nuclei.[2][3] This coupling causes the splitting of NMR signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms within a molecule.[2][4]

¹H NMR Spectral Analysis of Morpholine Derivatives

The ¹H NMR spectrum of a morpholine derivative provides a wealth of information about its structure. The morpholine ring typically adopts a chair conformation at room temperature.[5][6] This results in two distinct chemical environments for the methylene protons: those adjacent to the oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H).

The protons on the carbons next to the electronegative oxygen atom are deshielded and therefore resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen.

Key ¹H NMR Spectral Features of the Morpholine Ring:

-

O-CH₂ Protons (H-2, H-6): These typically appear as a multiplet in the range of δ 3.6-3.8 ppm.[7]

-

N-CH₂ Protons (H-3, H-5): These protons are generally found further upfield, as a multiplet around δ 2.8-3.0 ppm.[7]

-

N-H Proton: In unsubstituted morpholine, the proton on the nitrogen atom is also observable, though its chemical shift can be highly variable depending on the solvent and concentration.[8][9]

The substitution on the nitrogen atom significantly influences the chemical shifts of the adjacent methylene protons. Electron-withdrawing groups will cause a downfield shift of the H-3 and H-5 signals, while electron-donating groups will result in an upfield shift.

Table 1: Representative ¹H NMR Data for Morpholine and a Derivative

| Compound | Solvent | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | N-H/N-Substituent (δ, ppm) |

| Morpholine | CDCl₃ | ~3.67 | ~2.86 | ~2.59 |

| 4-Phenylmorpholine | - | ~3.8 | ~3.1 | Aromatic Protons |

Data is approximate and can vary based on experimental conditions.[7][10]

¹³C NMR Spectral Analysis of Morpholine Derivatives

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. Due to the symmetry of the unsubstituted morpholine ring, only two signals are typically observed in its proton-decoupled ¹³C NMR spectrum.

Key ¹³C NMR Spectral Features of the Morpholine Ring:

-

O-CH₂ Carbons (C-2, C-6): These carbons are deshielded by the adjacent oxygen atom and typically resonate around δ 67 ppm.[10]

-

N-CH₂ Carbons (C-3, C-5): These carbons are found further upfield, generally in the region of δ 45-50 ppm.

Similar to the proton spectra, N-substitution significantly impacts the chemical shifts of the C-3 and C-5 carbons.

Table 2: Representative ¹³C NMR Data for Morpholine and a Derivative

| Compound | Solvent | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | N-Substituent (δ, ppm) |

| Morpholine | CDCl₃ | ~67.8 | ~46.2 | - |

| N-Methylmorpholine | - | - | - | ~46.1 |

Data is approximate and can vary based on experimental conditions.

Experimental Protocols

A. Sample Preparation for ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][11]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[1][11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating may be applied.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 8-inch NMR tube. Avoid transferring any solid particles.[1]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.[12][13]

-

Labeling: Clearly label the NMR tube with the sample identification.

B. NMR Data Acquisition

The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra.

-

Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's instructions.

-

Sample Insertion: The NMR tube is carefully inserted into the spinner turbine and placed into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for high resolution.

-

¹H Spectrum Acquisition:

-

A standard pulse sequence for ¹H NMR is selected.

-

Key parameters such as the number of scans, acquisition time, and relaxation delay are set. Typically, a ¹H spectrum can be acquired in a few minutes.[11]

-

-

¹³C Spectrum Acquisition:

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a novel morpholine derivative.

Caption: Workflow for NMR analysis of morpholine derivatives.

Advanced 2D NMR Techniques for Morpholine Derivatives

For complex morpholine derivatives with overlapping signals in the 1D spectra, 2D NMR techniques are indispensable for unambiguous structural assignment.[5][6]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other in the molecule.[6][14]

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.[5][6][10][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure and assigning quaternary carbons.[5][6]

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone analytical techniques for the characterization of morpholine derivatives. A systematic approach, combining 1D and, when necessary, 2D NMR experiments, allows for the detailed and unambiguous elucidation of their chemical structures. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

FT-IR Spectroscopic Characterization of Morpholine-4-carbodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of morpholine-4-carbodithioate. This compound, belonging to the dithiocarbamate class of ligands, is of significant interest in medicinal chemistry and materials science due to its versatile chelating properties. A thorough understanding of its vibrational properties is crucial for its identification, characterization, and the study of its interactions with metal ions and other molecules.

Core FT-IR Spectral Data

The FT-IR spectrum of morpholine-4-carbodithioate is characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, compiled from spectroscopic studies, is summarized in the table below for clear comparison and interpretation. The assignments are based on established group frequency correlations for dithiocarbamates and morpholine derivatives.

| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~2854-2877 | ν(C-H) | Symmetric and asymmetric stretching of the C-H bonds in the morpholine ring. |

| ~1450-1550 | ν(C-N) "Thioureide band" | Significant partial double bond character due to electron delocalization in the N-CSS moiety. This is a key characteristic band for dithiocarbamates. |

| ~1104-1148 | ν(C-O-C) | Asymmetric stretching of the ether linkage within the morpholine ring. |

| ~1104-1148 | ν(CS₂) | Stretching vibrations of the carbodithioate group. This band may overlap with the ν(C-O-C) band. |

| ~950-1000 | ν(C-S) | Stretching vibration of the carbon-sulfur single bond. |

Experimental Protocols

A detailed and reliable experimental protocol is essential for the successful synthesis and subsequent FT-IR analysis of morpholine-4-carbodithioate. The following methodologies are based on established procedures for the preparation of dithiocarbamate salts.

Synthesis of Potassium Morpholine-4-carbodithioate

This procedure details the synthesis of the potassium salt of morpholine-4-carbodithioate, a common and stable form of the ligand.

Materials:

-

Morpholine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Prepare a 1:1 (v/v) solution of ethanol and water.

-

Dissolve a stoichiometric amount of potassium hydroxide in the ethanol/water solvent system.

-

In a separate flask, cautiously add morpholine to the ethanol/water solution.

-

Cool the morpholine solution in an ice bath.

-

Slowly add a stoichiometric amount of carbon disulfide to the cooled morpholine solution with constant stirring. The reaction is exothermic.

-

Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.

-

Place the reaction mixture in a freezer for 12 hours to facilitate precipitation of the product.[1]

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a 1:1 (v/v) ethanol-water mixture to obtain purified potassium morpholine-4-carbodithioate.

-

Dry the purified product in a vacuum oven at an appropriate temperature.

FT-IR Spectroscopic Analysis

This protocol outlines the steps for acquiring the FT-IR spectrum of the synthesized morpholine-4-carbodithioate.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the synthesized potassium morpholine-4-carbodithioate to remove any residual water, which can interfere with the IR spectrum.

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-forming die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the spectrometer's sample beam.

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum (e.g., baseline correction, smoothing) as required using the spectrometer's software.

Visualized Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis and characterization process.

Caption: Synthesis and FT-IR analysis workflow.

References

Molecular formula and weight of Morpholine-4-carbodithioic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Morpholine-4-carbodithioic acid, a key organosulfur compound. It details its chemical properties, synthesis, and spectroscopic characterization, along with its applications in various scientific and industrial fields.

Core Chemical Data

This compound, with the molecular formula C5H9NOS2, is a dithiocarbamic acid derived from the secondary amine morpholine. Its structure incorporates a morpholine ring attached to a carbodithioic acid group.

| Property | Data |

| Molecular Formula | C5H9NOS2 |

| Molecular Weight | 163.26 g/mol |

| 1H NMR Chemical Shifts (ppm) | ~3.77 (t, 4H, -N-CH2-), ~4.36 (t, 4H, -O-CH2-) |

| 13C NMR Chemical Shifts (ppm) | ~51.40 (-N-CH2-), ~66.13 (-O-CH2-), ~208.36 (CS2) |

| Key IR Absorptions (cm-1) | ~1414 (C-N stretch), ~992-1007 (C-S stretch) |

Note: NMR and IR data are based on the morpholine dithiocarbamate anion, which is structurally analogous to the free acid.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a dithiocarbamate salt by reacting morpholine with carbon disulfide in the presence of a base. This is followed by acidification to yield the free dithiocarbamic acid. Dithiocarbamic acids themselves are often unstable, so they are frequently generated in situ or used as their more stable salt forms.

Experimental Protocol: Synthesis of Morpholinium Morpholine-4-carbodithioate

This protocol outlines the synthesis of the morpholinium salt of this compound, a stable precursor to the free acid.[2]

Materials:

-

Morpholine (0.2 mol)

-

Carbon disulfide (CS2) (0.1 mol)

-

Ethanol-water solution (1:1 v/v, 30 ml)

-

Ice bath

Procedure:

-

A solution of morpholine (0.2 mol) in 30 ml of a 1:1 (v/v) ethanol-water mixture is prepared in a flask and cooled in an ice bath.

-

Carbon disulfide (0.1 mol) is added dropwise to the cold, stirred morpholine solution.

-

The resulting solid precipitate, morpholinium morpholine-4-carbodithioate, is collected.

-

The crude product can be recrystallized from a 1:1 (v/v) ethanol-water mixture.

-

The purified solid is dried in a vacuum oven at 323 K for 8 hours.

Conversion to this compound

Dithiocarbamate salts can be converted to their corresponding dithiocarbamic acids by careful acidification.[3]

Procedure:

-

The synthesized morpholinium morpholine-4-carbodithioate is dissolved in a minimal amount of cold water.

-

The solution is cooled in an ice bath.

-

A dilute, cold acid (e.g., HCl) is added dropwise with vigorous stirring until the solution becomes acidic.

-

The precipitated this compound is quickly filtered, washed with cold water, and dried under vacuum.

Note: Dithiocarbamic acids can be unstable and decompose, particularly when heated or in aqueous solutions.[3] The decomposition is often accelerated by acids.[3]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is primarily achieved through NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the morpholine dithiocarbamate ligand shows two characteristic triplets for the methylene protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen atom appear at approximately 3.77 ppm, while the protons on the carbons adjacent to the oxygen atom are shifted downfield to around 4.36 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of the morpholine dithiocarbamate ligand displays three distinct signals. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms appear at approximately 51.40 ppm and 66.13 ppm, respectively. The carbon of the dithiocarbamate group (CS2) is significantly deshielded and appears at around 208.36 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of morpholine dithiocarbamate exhibits a strong absorption band around 1414 cm⁻¹, which is attributed to the thioureide (C-N) stretching vibration.[1] The C-S stretching vibration is typically observed in the region of 992-1007 cm⁻¹.[1]

Applications and Reactivity

This compound and its salts and esters have a range of applications in both industrial and research settings.

-

Industrial Applications: Morpholine dithiocarbamate derivatives are utilized in the rubber industry as vulcanization accelerators.[4]

-

Agriculture: Certain dithiocarbamates have been investigated for their use as herbicides and fungicides.

-

Medicinal Chemistry: Metal complexes of morpholine dithiocarbamate have garnered attention for their potential as anticancer and antimicrobial agents.[1] Studies have indicated that the presence of the morpholine ring can enhance the cytotoxic activity of these compounds.[1]

-

Organic Synthesis: Dithiocarbamates are versatile intermediates in organic synthesis. They can be readily S-alkylated to form dithiocarbamate esters. Oxidation of dithiocarbamates yields thiuram disulfides.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Cas 103-34-4,Morpholine, 4,4'-dithiobis- | lookchem [lookchem.com]

- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Dithiocarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dithiocarbamate compounds. It covers the fundamental principles for naming dithiocarbamate anions, salts, and esters, supplemented with examples, experimental protocols, and diagrams to illustrate key concepts and applications relevant to research and development.

Introduction to Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur atoms.[1] These compounds are generated from the reaction of primary or secondary amines with carbon disulfide in an alkaline medium.[1][2] Dithiocarbamates are versatile molecules with wide-ranging applications. They are extensively used in agriculture as broad-spectrum fungicides (e.g., mancozeb, ziram, thiram), in the rubber industry as vulcanization accelerators, and are increasingly being investigated in medicine for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] Their biological activity often stems from their ability to chelate metal ions and interact with thiol groups in enzymes.[2][3][5]

Core Principles of IUPAC Nomenclature for Dithiocarbamates

The systematic naming of dithiocarbamates follows the principles of substitutive nomenclature established by IUPAC.[6] The nomenclature is based on the parent structure, dithiocarbamic acid (H₂NCS₂H), although this acid is unstable.[4] The corresponding anion, H₂NCS₂⁻, is named carbamodithioate .[7]

The key steps in naming a dithiocarbamate derivative are:

-

Identify the core dithiocarbamate structure.

-

Determine if it is a salt (ion), an ester, or an acid.

-

Identify and name the substituents on the nitrogen atom.

-

For esters, identify and name the organic group attached to the second sulfur atom.

-

Assemble the name according to IUPAC rules, using locants (e.g., N, S) to specify substituent positions.

Nomenclature of Dithiocarbamate Anions and Salts

Dithiocarbamate anions (R₂NCS₂⁻) are the conjugate bases of dithiocarbamic acids. The systematic name is formed by naming the alkyl or aryl groups on the nitrogen atom as prefixes to the parent name "carbamodithioate".

-

Rule: (Name of N-substituents)carbamodithioate

For salts, the name of the cation precedes the name of the anion, separated by a space.

-

Rule: (Cation) (Name of N-substituents)carbamodithioate

Examples:

-

(CH₃CH₂)₂NCS₂⁻ : N,N-diethylcarbamodithioate[8]

-

Na⁺[(CH₃CH₂)₂NCS₂]⁻ : sodium N,N-diethylcarbamodithioate[9][10]

-

Zn²⁺[(CH₃CH₂)₂NCS₂]₂⁻ : zinc bis(N,N-diethylcarbamodithioate)[11]

Nomenclature of Dithiocarbamate Esters

Dithiocarbamate esters have the general structure R₂NC(=S)SR', where an organic group (R') is attached to the thiol sulfur atom. Their nomenclature is analogous to that of carboxylic esters.[12][13] The name of the S-alkyl or S-aryl group (R') is given first as a separate word. This is followed by the name of the dithiocarbamate portion, constructed as described for the anion.

-

Rule: (S-substituent) (N-substituents)carbamodithioate

Examples:

-

(CH₃)₂NC(=S)SCH₃ : methyl N,N-dimethylcarbamodithioate

-

(CH₃CH₂)₂NC(=S)SCH₂CH₃ : ethyl N,N-diethylcarbamodithioate

Classification and Nomenclature of Common Dithiocarbamates

Dithiocarbamates used in agriculture and industry are often referred to by common names. They can be classified based on their chemical structure.[2][14]

| Classification | Common Name | Chemical Structure | IUPAC Name |

| Dimethyl-dithiocarbamates | Ziram | Zn[S₂CN(CH₃)₂]₂ | zinc bis(N,N-dimethylcarbamodithioate) |

| Ferbam | Fe[S₂CN(CH₃)₂]₃ | iron(III) tris(N,N-dimethylcarbamodithioate) | |

| Thiram | [SCSN(CH₃)₂]₂ | bis(N,N-dimethylthiocarbamoyl) disulfide | |

| Ethylene-bis-dithiocarbamates | Nabam | Na₂[S₂CNHCH₂CH₂NHCS₂] | disodium N,N'-ethane-1,2-diylbis(carbamodithioate) |

| Zineb | Zn[S₂CNHCH₂CH₂NHCS₂] | zinc N,N'-ethane-1,2-diylbis(carbamodithioate) | |

| Maneb | Mn[S₂CNHCH₂CH₂NHCS₂] | manganese N,N'-ethane-1,2-diylbis(carbamodithioate) | |

| Mancozeb | Polymer of Maneb and Zineb | A coordination complex of zinc and manganese N,N'-ethane-1,2-diylbis(carbamodithioate)[15] | |

| Propylene-bis-dithiocarbamates | Propineb | Zn[S₂CNHCH(CH₃)CH₂NHCS₂] | zinc N,N'-propane-1,2-diylbis(carbamodithioate) |

Data Presentation

The following table summarizes acute toxicity data for selected dithiocarbamate fungicides.

| Compound | Type | Acute Oral LD₅₀ (mg/kg, rat) |

| Maneb | Ethylene-bis-dithiocarbamate | > 7000[15] |

| Mancozeb | Ethylene-bis-dithiocarbamate | > 7000[15] |

| Zineb | Ethylene-bis-dithiocarbamate | > 7000[15] |

| Captan | Related Organic Fungicide | > 10000[15] |

Experimental Protocols

This protocol describes the synthesis of sodium N,N-diethyldithiocarbamate, adapted from procedures described in the literature.[10][16]

Materials:

-

Diethylamine (HN(C₂H₅)₂)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or round-bottom flask

Procedure:

-

In a beaker placed in an ice bath, dissolve 0.1 mol of diethylamine in 50 mL of absolute ethanol.

-

While stirring the cold solution, slowly add a solution of 0.1 mol of sodium hydroxide in a minimal amount of water (or 0.1 mol of solid NaOH pellets).

-

Continue stirring and add 0.1 mol of carbon disulfide dropwise to the cold solution. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture mechanically for approximately 30-60 minutes. A precipitate of the sodium salt of the dithiocarbamate will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[17]

-

Dry the resulting white or pale yellow crystalline product, sodium N,N-diethyldithiocarbamate, in a desiccator over a suitable drying agent.

This protocol describes the subsequent synthesis of a copper(II) dithiocarbamate complex.[16]

Materials:

-

Sodium N,N-diethyldithiocarbamate (prepared as above)

-

Copper(II) chloride (CuCl₂)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Prepare an aqueous solution of the sodium N,N-diethyldithiocarbamate salt (0.02 mol) in a beaker with distilled water.

-

In a separate beaker, prepare an aqueous solution of copper(II) chloride (0.01 mol).

-

While stirring the dithiocarbamate solution at room temperature, slowly add the copper(II) chloride solution.

-

A colored precipitate of the copper(II) bis(N,N-diethyldithiocarbamate) complex will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the solid product thoroughly with distilled water and then with methanol to remove any soluble impurities.

-

Dry the final product in a desiccator.

Visualizations

The following diagram illustrates the general workflow for the synthesis of dithiocarbamate salts and their conversion to metal complexes.

Caption: Workflow for the synthesis of dithiocarbamate compounds.

Dithiocarbamates exert their biological effects, particularly as fungicides and enzyme inhibitors, through a multi-site mode of action.[2] This diagram illustrates the core mechanisms.

Caption: Mechanism of action for dithiocarbamate compounds.

References

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. iupac.org [iupac.org]

- 7. Dithiocarbamate | CH2NS2- | CID 3037131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyldithiocarbamate | C5H10NS2- | CID 28343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 11. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]

- 15. eagri.org [eagri.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Morpholine-4-carbodithioic Acid: Chemical Identifiers, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morpholine-4-carbodithioic acid, a sulfur-containing organic compound with significant potential in various scientific domains. This document details its chemical identifiers, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identifiers and Physicochemical Properties

This compound is most commonly handled and studied in the form of its salts, such as the morpholinium, sodium, or potassium salts, due to the higher stability of the dithiocarbamate anion in these forms. The free acid is less stable.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 5327-10-6 (as a compound with morpholine) | [1] |

| Molecular Formula (Acid) | C₅H₉NOS₂ | |

| Molecular Weight (Acid) | 163.26 g/mol | |

| Synonyms | 4-Morpholinedithiocarboxylic acid |

Salts and Esters:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Morpholin-4-ium morpholine-4-carbodithioate | 5327-10-6 | C₉H₁₈N₂O₂S₂ | 250.37 g/mol [2] |

| Potassium Morpholine-4-carbodithioate | 16022-65-4 | C₅H₈KNOS₂ | 201.35 g/mol [3] |

| Sodium Morpholine-4-carbodithioate | 873-58-5 | C₅H₈NNaOS₂ | 185.24 g/mol |

| Methyl morpholine-4-carbodithioate | 62604-08-4 | C₆H₁₁NOS₂ | 177.29 g/mol |

Experimental Protocols

Synthesis of Morpholin-4-ium morpholine-4-carbodithioate

A common and straightforward method for the synthesis of the morpholinium salt of this compound is through the reaction of morpholine with carbon disulfide.

Materials:

-

Morpholine

-

Carbon disulfide (CS₂)

-

Ethanol

-

Water

-

Ice bath

Procedure:

-

Prepare a cold solution (using an ice bath) of 0.2 mol of morpholine dissolved in 30 ml of an ethanol-water mixture (1:1 v/v).[4]

-

Slowly add 0.1 mol of carbon disulfide (CS₂) to the cold morpholine solution with continuous stirring.[4]

-

A solid precipitate of morpholin-4-ium morpholine-4-carbodithioate will form.

-

The obtained solid can be recrystallized from an ethanol-water (1:1 v/v) solution.[4]

-

Dry the recrystallized product in a vacuum oven at 323 K (50 °C) for 8 hours.[4]

General Synthesis of Metal Complexes (e.g., Copper (II) and Zinc (II))

The sodium or potassium salt of this compound can be used as a ligand to synthesize metal complexes.

Materials:

-

Sodium or Potassium Morpholine-4-carbodithioate

-

A water-soluble metal salt (e.g., Copper (II) chloride dihydrate, Zinc chloride)

-

Distilled water

-

Methanol

Procedure for Copper (II) Complex:

-

Dissolve the sodium or potassium salt of morpholine-4-carbodithioate in distilled water.

-

In a separate container, dissolve the copper (II) salt in distilled water.

-

Add the aqueous solution of the copper (II) salt dropwise to the morpholine dithiocarbamate solution while stirring.

-

A precipitate of the copper (II) morpholine dithiocarbamate complex will form.

-

Continue stirring for a specified period (e.g., 1 hour) at room temperature.

-

Filter the precipitate, wash it with methanol, and dry it in a desiccator.[5]

Quantitative Data

Spectral Data

| Spectral Data Type | Morpholine-4-carbodithioate Ligand | Reference |

| FTIR (cm⁻¹) | C-N stretching vibration: 1414 | [5] |

| C-S stretching vibration: 1007 | [5] | |

| ¹H-NMR (DMSO-d₆, ppm) | 3.77 (t, N-CH₂) and 4.36 (t, O-CH₂) | [5] |

| ¹³C-NMR (DMSO-d₆, ppm) | 208.36 (CS₂), 51.40 (N-CH₂), 66.13 (O-CH₂) | [5] |

Anticancer Activity

The morpholine dithiocarbamate ligand has demonstrated notable in vitro anticancer activity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TK10 | Renal | 1.51 | [5] |

| UACC62 | Melanoma | 4.64 | [5] |

| MCF7 | Breast | 2.65 | [5] |

Signaling Pathways and Mechanism of Action

The biological activity of dithiocarbamates, including this compound, is generally attributed to their ability to chelate metal ions and inhibit various enzymes.[4] Their mechanism of action can be multifaceted and context-dependent.

General Mechanism of Dithiocarbamates

Dithiocarbamates are known to exert their effects through several mechanisms:

-

Enzyme Inhibition: They can inhibit enzymes that contain sulfhydryl (-SH) groups or metal ions.[4]

-

Metal Chelation: Their ability to bind to metal ions can disrupt the function of metalloenzymes and other metal-dependent cellular processes.

Apoptosis Induction by Dithiocarbamate Metal Complexes

While the specific signaling pathway for free this compound is not extensively detailed in the available literature, studies on related dithiocarbamate complexes suggest the induction of apoptosis as a key mechanism of their anticancer effect. The following diagram illustrates a generalized workflow for the synthesis of a dithiocarbamate ligand and its subsequent use in inducing apoptosis in cancer cells, a likely mechanism for its observed anticancer activity.

Caption: Workflow from synthesis to the evaluation of anticancer activity.

The induction of apoptosis by small molecules in cancer cells often involves complex signaling cascades. A plausible, though generalized, pathway for dithiocarbamate-induced apoptosis involves the activation of stress-related pathways and the subsequent engagement of the cell's apoptotic machinery.

Caption: A potential signaling pathway for apoptosis induction.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. Morpholine dithiocarbamate | C5H12N2OS2 | CID 87118001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Dithiocarbamate Ligand Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur.[1] First developed as catalysts for rubber vulcanization, their applications have since expanded significantly into agriculture as fungicides and pesticides, and more recently, into medicine.[2][3] Their utility stems from their exceptional ability to act as versatile, mono-anionic chelating ligands that form stable complexes with a vast array of metals, including transition metals, main group elements, lanthanides, and actinides.[4][5][6] This guide provides a comprehensive overview of the fundamental principles of dithiocarbamate chemistry, focusing on their synthesis, structure, bonding, characterization, and applications in the biomedical field.

Synthesis of Dithiocarbamate Ligands and Metal Complexes

Synthesis of Dithiocarbamate Ligands

The synthesis of dithiocarbamate salts is a straightforward and well-established process. The most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically in a cold alcoholic or aqueous solution.[2][7] The base serves to deprotonate the resulting dithiocarbamic acid, forming the stable dithiocarbamate salt.[2]

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[7]

The choice of the amine's R groups allows for electronic and steric tuning of the ligand, which can influence the properties of its subsequent metal complexes, such as solubility and biological activity.[4][5]

Synthesis of Metal-Dithiocarbamate Complexes

Metal-dithiocarbamate complexes are typically prepared via a salt metathesis (replacement) reaction.[7][8] This involves adding an aqueous solution of a metal salt (e.g., a metal chloride) to a solution of the dithiocarbamate ligand salt.[2][9] The resulting metal complex is often insoluble and precipitates rapidly from the solution, allowing for easy isolation in high yields by filtration.[6][10]

n Na(R₂NCS₂) + MClₙ → M(R₂NCS₂)ₙ + n NaCl[7]

Structure and Bonding

Resonance and Electronic Structure

The chemical properties of the dithiocarbamate ligand are governed by three main resonance structures.[7][11]

Caption: Resonance structures of the dithiocarbamate anion.

The delocalization of the nitrogen lone pair across the N-C-S₂ fragment gives the C-N bond partial double bond character (the "thioureide" form), resulting in a planar ligand with a high rotational barrier.[1][7] This electronic flexibility is crucial to their function. The "soft" dithiocarbamate forms (I and III) are effective at stabilizing soft, low-valent metals, while the "hard" thioureide form (II) can stabilize hard, high-valent metal centers.[2][4][11] This versatility allows DTCs to form stable complexes with metals in a wide range of oxidation states.[4][5]

Coordination Modes

Dithiocarbamates are highly versatile ligands that can adopt numerous coordination modes. The most common is a symmetrical, bidentate chelation through the two sulfur atoms, forming a stable four-membered ring with the metal center.[4][5] This is favored by the small "bite angle" of the ligand.[2] Other known coordination modes include monodentate, anisobidentate (unequal M-S bond lengths), and bridging between two or more metal centers.[4][5][10]

Experimental Protocols and Characterization

A general workflow for the synthesis and characterization of metal-dithiocarbamate complexes is outlined below.

Caption: General workflow for synthesis and characterization.

Protocol: Synthesis of Sodium Diethyldithiocarbamate

-

Preparation: Dissolve diethylamine (0.1 mol) in 50 mL of absolute ethanol in a beaker placed in an ice bath to maintain a low temperature.

-

Addition of Base: To the cold amine solution, slowly add an aqueous solution of sodium hydroxide (0.1 mol).

-

Reaction: Add carbon disulfide (0.1 mol) dropwise to the solution with constant, vigorous stirring. The reaction is exothermic and should be controlled by the ice bath.

-

Precipitation: Continue stirring for approximately 30-60 minutes. The sodium salt of diethyldithiocarbamate will precipitate as a white solid.[12]

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry in a desiccator. The product can be recrystallized from ethanol if higher purity is needed.[12]

Protocol: Synthesis of a Metal(II) Bis(diethyldithiocarbamate) Complex

-

Preparation: Prepare an aqueous solution of the desired metal(II) chloride (0.05 mol). Prepare a separate aqueous solution of the sodium diethyldithiocarbamate ligand (0.10 mol, a 2:1 molar ratio to the metal).[12]

-

Reaction: Add the metal chloride solution dropwise to the stirred ligand solution at room temperature.[12] A colored precipitate of the metal complex should form immediately.[6]

-

Digestion: Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

-

Isolation: Collect the solid complex by vacuum filtration.

-

Washing and Drying: Wash the precipitate thoroughly with water, followed by a small amount of methanol or ethanol, and finally with diethyl ether to facilitate drying.[10][12] Dry the final product in a desiccator over a suitable drying agent (e.g., calcium chloride).[12]

Key Characterization Techniques

The synthesized ligands and their metal complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and purity.[2][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for characterizing DTCs. The two most important vibrational bands are the ν(C-N) (thioureide band) and the ν(C-S) stretching frequencies. The position of the ν(C-N) band, typically in the 1470-1520 cm⁻¹ range, indicates the degree of double bond character in the C-N bond.[13] A single sharp band for the ν(C-S) vibration around 980-1030 cm⁻¹ is indicative of a symmetric, bidentate coordination of the ligand to the metal center.[13][14] The appearance of new bands in the far-IR region (typically 300-450 cm⁻¹) can be assigned to the M-S stretching vibration, confirming coordination.[10][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic DTC ligands and their complexes. In ¹³C NMR, the chemical shift of the carbon atom in the NCS₂ moiety is particularly informative and correlates with the bonding within that fragment.[15]

-

UV-Visible Spectroscopy: The electronic spectra of DTC ligands typically show three absorption bands in the UV region, corresponding to π-π* and n-π* intramolecular transitions within the N-C=S and S-C=S groups.[2] Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear in the visible region, which is responsible for the often vibrant colors of the complexes.[10]

-

Other Techniques: Elemental analysis is used to confirm the empirical formula.[10] Single-crystal X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[2] Mass spectrometry confirms the molecular weight of the synthesized compounds.[10]

Data Presentation: Spectroscopic and Structural Parameters

Quantitative data is crucial for the precise characterization of dithiocarbamate complexes.

Table 1: Typical Infrared Frequencies (cm⁻¹) for Dithiocarbamate Complexes

| Vibration Mode | Frequency Range | Significance |

| ν(C-N) (Thioureide) | 1460 - 1520 | Indicates partial double bond character of the C-N bond.[8][10][13] |

| ν(C-S) | 980 - 1030 | A single band suggests symmetric bidentate coordination.[10][13][14] |

| ν(M-S) | 300 - 450 | Confirms the formation of a metal-sulfur bond.[14] |

Table 2: Representative ¹³C NMR and Bond Length Data

| Parameter | Typical Value | Significance |

| δ(N¹³CS₂) (ppm) | 190 - 215 | Chemical shift is sensitive to the metal and its oxidation state.[15] |

| C-N Bond Length (Å) | 1.32 - 1.35 | Shorter than a typical C-N single bond (~1.47 Å), confirming double bond character.[8] |

| C-S Bond Length (Å) | 1.70 - 1.74 | Intermediate between a C-S single (~1.82 Å) and C=S double (~1.61 Å) bond.[8] |

Applications in Drug Development and Medicine

The unique chemical properties of dithiocarbamates and their metal complexes have made them attractive candidates for various therapeutic applications. Their biological activity is often linked to their ability to chelate essential metal ions or their high reactivity with thiol groups in enzymes and proteins.[3][16]

-

Anticancer Agents: This is one of the most explored areas. DTCs can induce apoptosis (programmed cell death) in cancer cells through several mechanisms.[3] A key target is the ubiquitin-proteasome system (UPS). DTC-copper complexes can inhibit the 26S proteasome, leading to an accumulation of misfolded proteins and triggering cell death.[3][17] Gold(III)-DTC complexes have also shown potent cytotoxic activity, in some cases exceeding that of cisplatin, and can overcome cisplatin resistance.[3][17][18]

-

Enzyme Inhibition: DTCs are effective inhibitors of various enzymes. They can inhibit zinc-containing enzymes like carbonic anhydrase, which is a target for antiglaucoma drugs.[19] They also inhibit superoxide dismutase (SOD) and catalase, which can modulate the levels of reactive oxygen species (ROS) in cells, a mechanism also relevant to their anticancer effects.[3][16]

-

Antimicrobial and Antiviral Agents: The ability of DTCs to disrupt metabolic processes in microbes makes them effective antibacterial and antifungal agents.[20] They have also been investigated for the treatment of parasitic diseases like leishmaniasis and Chagas disease, and as potential therapies for HIV.[20][21][22]

-

Medical Imaging: Technetium and copper DTC complexes have been utilized as radiopharmaceuticals in Positron Emission Tomography (PET) imaging.[4][5] Their lipophilicity allows them to cross cell membranes, including the blood-brain barrier, making them suitable for certain imaging applications.[3]

Caption: DTC-mediated inhibition of the proteasome pathway.

Conclusion

Dithiocarbamate ligands are exceptionally versatile building blocks in coordination chemistry. Their ease of synthesis, tunable electronic properties, and robust metal-chelating capabilities have established their importance in fields ranging from materials science to medicine. For drug development professionals, the ability of DTCs and their metal complexes to modulate key biological pathways, such as the proteasome system and various enzymatic activities, presents a rich platform for the design of novel therapeutics for cancer, infectious diseases, and other conditions. A thorough understanding of their fundamental chemistry is paramount to harnessing their full potential.

References

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metal-dithiocarbamate-complexes-chemistry-and-biological-activity - Ask this paper | Bohrium [bohrium.com]

- 5. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

- 8. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Synthesis and study of dithiocarbamate transition metal complexes. [wisdomlib.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 21. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and drug design. Its conformational preferences play a pivotal role in determining the three-dimensional shape of molecules, thereby influencing their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the conformational analysis of the morpholine ring, detailing its preferred structures, the energetic landscapes of its conformers, and the key experimental and computational methodologies employed in its study.

Core Concepts in Morpholine Conformation

The morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. This chair form is significantly more stable than the higher-energy boat or twist-boat conformations. Theoretical calculations have estimated that the chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the skew-boat conformer.[1]

Within the chair conformation, the morpholine ring can exist in two distinct forms arising from the orientation of the substituent on the nitrogen atom (typically a hydrogen or an alkyl group). These are the N-equatorial (Chair-Eq) and N-axial (Chair-Ax) conformers. The relative stability of these two chair forms is a critical aspect of morpholine's conformational landscape.

The interconversion between the Chair-Eq and Chair-Ax conformers occurs through a process of ring inversion. This equilibrium is influenced by the steric and electronic effects of the N-substituent and the surrounding medium.

Figure 1: Conformational equilibrium of the morpholine ring.

Quantitative Conformational Data

The precise geometry and relative energies of morpholine conformers have been elucidated through a combination of experimental techniques and computational modeling.

Endocyclic Dihedral Angles

X-ray crystallography of morpholine derivatives provides precise measurements of the endocyclic dihedral angles in the solid state, confirming the puckered nature of the chair conformation.

| Dihedral Angle | Representative Value (°) |

| N1—C1—C2—O1 | 55.81 |

| C1—C2—O1—C3 | -54.11 |

| C2—O1—C3—C4 | 54.11 |

| O1—C3—C4—N1 | -55.81 |

| C3—C4—N1—C1 | 55.81 |

| C4—N1—C1—C2 | -55.81 |

| Table 1: Representative Endocyclic Dihedral Angles of a Morpholine Ring in a Chair Conformation Derived from X-ray Crystallographic Data.[2][3][4] |

Conformational Energies

The energy difference between the N-H equatorial and N-H axial conformers is subtle and has been a subject of detailed investigation. Advanced spectroscopic methods have provided precise measurements of this energy gap.

| Conformers | Energy Difference (kcal/mol) | Method |

| Chair vs. Skew-Boat | ~7.5 | Ab initio Calculations |

| Chair-Eq vs. Chair-Ax | ~0.31 (109 ± 4 cm⁻¹) | IR Resonant VUV-MATI Spectroscopy |

| Table 2: Experimentally and computationally determined energy differences between morpholine conformers. |

¹H NMR Coupling Constants

Proton NMR spectroscopy is a powerful tool for studying the conformation of the morpholine ring in solution. The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, distinct coupling constants are expected for axial-axial (Jₐₐ), axial-equatorial (Jₐₑ), and equatorial-equatorial (Jₑₑ) interactions.

| Coupling Type | Dihedral Angle (°) | Typical ³J Value (Hz) |

| Jₐₐ | ~180 | 10 - 13 |

| Jₐₑ | ~60 | 2 - 5 |

| Jₑₑ | ~60 | 2 - 5 |

| Table 3: Typical vicinal proton-proton coupling constants in a six-membered ring chair conformation. |

The observed coupling constants in the ¹H NMR spectrum of a morpholine derivative are time-averaged values reflecting the populations of the equatorial and axial conformers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and stereochemistry of morpholine derivatives in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the morpholine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of variable temperature experiments.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the morpholine ring protons.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which can help differentiate between axial and equatorial orientations.

-

For detailed structural elucidation, ¹³C NMR and 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all carbon and proton signals unambiguously.

-

-

Data Analysis:

-

Measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

-

Analyze the multiplicity of the signals corresponding to the morpholine protons. The observation of large Jₐₐ values is indicative of a rigid chair conformation.

-

For systems in dynamic equilibrium, variable temperature NMR studies can be performed to slow down the ring inversion and potentially observe the individual conformers. The relative integration of the signals at low temperatures can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a morpholine derivative in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed, without cracks or defects, and typically 0.1-0.3 mm in each dimension.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Data Collection:

-

Mount a suitable crystal on the goniometer head of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data using least-squares methods to determine the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

-

Figure 2: Experimental workflow for single-crystal X-ray diffraction.

Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (IR-VUV-MATI) Spectroscopy

Objective: To obtain conformer-specific vibrational spectra and precise energy differences between conformers in the gas phase.

Methodology:

-

Sample Introduction: The morpholine sample is seeded into a carrier gas (e.g., Argon) and introduced into a vacuum chamber via a pulsed supersonic expansion. This cools the molecules to very low rotational and vibrational temperatures, isolating the different conformers.

-

Instrumentation: A custom-built spectrometer combining a tunable infrared (IR) laser, a tunable vacuum ultraviolet (VUV) laser, and a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition (IR Dip Spectroscopy):

-

The VUV laser is tuned to the ionization threshold of a specific conformer.

-

The IR laser is scanned, and when it is resonant with a vibrational transition of that conformer, the population of the ground state is depleted, leading to a dip in the ion signal. This provides a vibrational spectrum of a single conformer.

-

-

Data Analysis:

-

By obtaining the IR dip spectra for both the Chair-Eq and Chair-Ax conformers, their unique vibrational signatures can be determined.

-

The relative intensities of the signals corresponding to each conformer in the mass spectrum can be used to determine their relative populations and, subsequently, the energy difference between them with high precision.

-

Application in Drug Development: The PI3K Signaling Pathway

The morpholine moiety is a key structural feature in many kinase inhibitors, including the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474. The conformation of the morpholine ring is crucial for its binding to the ATP-binding pocket of the enzyme.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. ZSTK474 inhibits PI3K, thereby blocking the downstream signaling cascade and inducing cell cycle arrest and apoptosis in cancer cells.

Figure 3: Simplified PI3K signaling pathway and the inhibitory action of ZSTK474.

Conclusion

The conformational analysis of the morpholine ring is a multifaceted field that leverages a combination of sophisticated experimental and computational techniques. A thorough understanding of its preferred chair conformation and the subtle energy differences between its N-axial and N-equatorial conformers is paramount for the rational design of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to probe the conformational landscape of morpholine-containing molecules, ultimately enabling the optimization of their biological activity and the development of more effective drugs.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

Morpholine: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][3] The morpholine moiety is a versatile building block that can be readily incorporated into molecules to enhance their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[4][5] Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of biological activities, targeting a range of enzymes and receptors implicated in various diseases.[2][3] This technical guide provides a comprehensive overview of morpholine as a pharmacophore, delving into its synthesis, mechanism of action, structure-activity relationships, and its role in clinically approved drugs.

Physicochemical Properties and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[6][7] This reduced basicity can be advantageous in minimizing off-target effects and improving oral bioavailability.[7] Furthermore, the morpholine ring can participate in hydrogen bonding through its oxygen atom and possesses a well-balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and membrane permeability.[3][7] These properties collectively contribute to improved pharmacokinetic profiles of drug candidates, including better absorption, distribution, metabolism, and excretion (ADME) properties.[1][6] The morpholine scaffold is often incorporated to enhance the metabolic stability of a drug molecule.[6]

Synthesis of Morpholine-Containing Compounds

The synthetic accessibility of the morpholine scaffold is a key factor in its widespread use in drug discovery.[1] A variety of synthetic methodologies are available for the construction of the morpholine ring and its derivatives.[8] One common approach involves the cyclization of a β-haloethylamino alcohol. Another prevalent method is the reductive amination of a dicarbonyl compound with an amino alcohol.

A notable example is the synthesis of the anticancer drug Gefitinib , which features a morpholine-propoxy side chain. A common synthetic route to introduce this moiety involves the O-alkylation of a phenolic precursor with a morpholino-alkyl halide.[2][6][9]

Example Experimental Protocol: Synthesis of Gefitinib Intermediate

The following protocol outlines a key step in a reported synthesis of Gefitinib, illustrating the introduction of the morpholine-containing side chain.[6]

Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Materials:

-

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

-

Morpholine

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine and a catalytic amount of potassium iodide is prepared in DMF.

-

Morpholine is added to the solution.

-

The reaction mixture is stirred at 60 °C for 30 minutes.

-

Upon completion, the reaction mixture is poured into ice-water.

-

The product is extracted with an organic solvent such as chloroform.

-

The organic layers are combined, washed with a saturated sodium carbonate solution and brine, and then dried over sodium sulfate.

-

The solvent is removed under vacuum to yield the desired product.[6]

Mechanism of Action and Therapeutic Applications

The morpholine moiety is a key pharmacophoric element in a multitude of drugs with diverse mechanisms of action.[4][5] It can act as a crucial binding motif, a scaffold to orient other functional groups, or a modulator of physicochemical properties to enhance target engagement.[7]

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition